

Application Notes and Protocols for KRAS G12C Xenograft Mouse Models

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Compound of Interest

Compound Name: KRAS G12C inhibitor 50

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These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing KRAS G12C xenograft mouse models in preclinical cancer research. The methodologies outlined below are essential for evaluating the efficacy and pharmacodynamics of novel KRAS G12C inhibitors.

Introduction

The KRAS G12C mutation is a key driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of specific KRAS G12C inhibitors has marked a significant advancement in targeted therapy. Preclinical evaluation of these inhibitors in robust and well-characterized xenograft mouse models is a critical step in their development pipeline. These models, derived from human cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumors (Patient-Derived Xenografts, PDX), allow for the in vivo assessment of a compound's anti-tumor activity and its effect on target signaling pathways.

Recommended Cell Lines for KRAS G12C Xenograft Models

A variety of human cancer cell lines harboring the KRAS G12C mutation are available for establishing xenograft models. The choice of cell line can influence tumor growth characteristics and response to therapy.

Cell Line	Cancer Type	Key Characteristics
NCI-H358	Non-Small Cell Lung Cancer	Widely used, well-characterized model.
MIA PaCa-2	Pancreatic Cancer	Established model for pancreatic ductal adenocarcinoma.
NCI-H1373	Non-Small Cell Lung Cancer	Another common lung adenocarcinoma model.
**KYSE-4		

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